N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
For example, certain resveratrol analogues have been shown to cause cytotoxicity in cancer cells through several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fentanyl analogs, have been studied, and they generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Similar compounds have been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide typically involves the acylation of amines with 2-furoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives .
Scientific Research Applications
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, such as:
- N-methyl-furan-2-carboxamide
- N-hexylfuran-2-carboxamide
- 2-furoic acid derivatives
Uniqueness
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is unique due to its specific structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-20(2)14-17-12(10-16-13(22)11-4-3-7-24-11)18-15(19-14)21-5-8-23-9-6-21/h3-4,7H,5-6,8-10H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLVZGQMQGAZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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